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Compound of Interest

Compound Name:
6-Azaspiro[3.4]octan-8-

ol;hydrochloride

CAS No.: 1822646-62-7

Cat. No.: B2449708

Get Quote

Executive Summary
6-Azaspiro[3.4]octan-8-ol represents a high-value pharmacophore in modern fragment-based

drug discovery (FBDD).[1] As a spirocyclic amine, it offers a distinct advantage over traditional

piperidine or morpholine scaffolds by increasing the fraction of sp3-hybridized carbons (

), a metric directly correlated with improved clinical success rates and reduced off-target
promiscuity.

This guide provides a rigorous analysis of the lipophilicity (LogP) and Topological Polar Surface

Area (TPSA) of this scaffold. It details the theoretical descriptors derived from fragment-based

algorithms and establishes a self-validating experimental framework for empirically determining

these values in a laboratory setting.

Part 1: Structural Analysis & Theoretical
Descriptors[1]
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The Scaffold Architecture
The molecule comprises a pyrrolidine ring spiro-fused to a cyclobutane ring.[1]

IUPAC Numbering: The spiro carbon is position 4. The small ring (cyclobutane) occupies

positions 1–3.[1] The large ring (pyrrolidine) occupies positions 5–8.[1]

Functionalization:

Position 6 (Aza): A secondary amine, providing a vector for further functionalization and a

basic center (

).[1]

Position 8 (ol): A hydroxyl group, introducing hydrogen bond donor/acceptor capabilities

and lowering LogP.[1]

Calculated Physicochemical Profile
The following values are derived using consensus algorithms (cLogP) and topological

descriptors. These serve as the baseline for experimental validation.
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Property Value (Approx.) Significance

Formula
Low Molecular Weight

(Fragment space)

MW 127.19 g/mol
Ideal for Fragment-Based Drug

Discovery (Rule of 3)

cLogP -0.6 to 0.2

Hydrophilic/Amphiphilic.

Indicates high aqueous

solubility.[1]

TPSA ~32.3 Å²
High Permeability. (NH: ~12.0

+ OH: ~20.2).[1]

H-Bond Donors 2 NH and OH groups.[1]

H-Bond Acceptors 2 N and O atoms.[1]

Stereochemistry 1 Chiral Center

C8 is a stereocenter.[1]

Enantiomers may exhibit

differential binding but identical

scalar physicochemical

properties (LogP).[1]

Critical Insight: The low TPSA (< 40 Å²) and low LogP suggest this molecule is highly permeable

and likely to cross the Blood-Brain Barrier (BBB), provided it is not a substrate for P-gp efflux

transporters.

Part 2: Experimental Determination Protocols
As an Application Scientist, relying solely on calculated values is insufficient for lead

optimization. The following protocols provide the "Ground Truth."
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Protocol A: High-Throughput LogP Determination (HPLC
Method)
Standard: OECD Guideline 117[1]

This method uses retention times on a C18 column to correlate with hydrophobicity, avoiding

the operational complexity of shake-flask methods for large libraries.

Reagents & Equipment:

Stationary Phase: C18 Reverse-Phase Column (e.g., Agilent ZORBAX Eclipse Plus).[1]

Mobile Phase: Methanol/Water (buffered to pH 7.4 with MOPS or Phosphate).[1]

Reference Standards: 6 compounds with known LogP spanning -1.0 to +2.0 (e.g., Benzyl

alcohol, Acetophenone, Toluene).[1]

Workflow:

Dead Time (

) Determination: Inject Sodium Nitrate or Uracil to determine the column void volume.[1]

Calibration: Inject the reference standards. Record retention factor

where

.

Curve Fitting: Plot

vs. Literature LogP.[1] Ensure

.

Sample Analysis: Inject 6-Azaspiro[3.4]octan-8-ol (dissolved in mobile phase).

Calculation: Extrapolate LogP from the calibration curve.
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Protocol B: Miniaturized Shake-Flask Method (Gold
Standard)
Standard: OECD Guideline 107[1]

For the definitive LogP (or LogD at pH 7.4), the shake-flask method is required, particularly

because the amine is ionizable.

Step-by-Step Methodology:

Phase Pre-Saturation:

Mix 1-Octanol and Phosphate Buffer (pH 7.[1]4) in a separation funnel.

Shake vigorously for 24 hours.

Separate phases: "Water-saturated Octanol" and "Octanol-saturated Water."[2]

Sample Preparation:

Dissolve 1 mg of 6-Azaspiro[3.4]octan-8-ol in the Octanol-saturated Water phase (since it

is hydrophilic).

Partitioning:

Add equal volume of Water-saturated Octanol.

Vortex for 30 minutes at 25°C.

Centrifuge at 3000 RPM for 10 minutes to break emulsions.

Quantification (LC-MS/MS):

Sample both the aqueous and organic layers.[2]

Crucial Step: Dilute the octanol layer with methanol to ensure compatibility with the LC

column.
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Quantify concentration using a standard curve.

Calculation:

Part 3: Visualization of Workflows & Pathways
Experimental Workflow: LogP/LogD Determination
This diagram illustrates the decision tree for selecting the correct lipophilicity assay based on

the ionization state of the 6-azaspiro scaffold.

Start: 6-Azaspiro[3.4]octan-8-ol

Check Ionization (pKa)

Is Basic N (pKa ~10)?

Method: Miniaturized Shake Flask
(LogD at pH 7.4)
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Output: Distribution Coefficient (LogD)
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Figure 1: Decision matrix for experimentally determining lipophilicity, prioritizing pH-dependent

LogD for the ionizable amine scaffold.

Structure-Property Relationship (SPR)
The following diagram details how specific structural features of the molecule contribute to its

overall physicochemical profile.
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Figure 2: Mechanistic dissection of the scaffold, linking structural fragments (Spiro, Amine, OH)

to medicinal chemistry outcomes (Fsp3, BBB).[1]

Part 4: Medicinal Chemistry Implications[1][3][4][5]
The "Spiro" Advantage
The 6-azaspiro[3.4]octane core is a bioisostere for piperidine.[1] By forcing the molecule out of

planarity ("Escaping Flatland"), the spiro-center increases the

score.

Significance: Higher

correlates with higher solubility and lower promiscuity (binding to off-targets) compared to flat
aromatic analogs.
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Blood-Brain Barrier (BBB) Penetration
With a TPSA of ~32 Å² and a LogP near 0, this molecule falls into the "Goldilocks zone" for

CNS penetration.[1]

Rule: TPSA < 90 Å² is generally required for BBB permeation.

Caveat: The basic amine (N6) will be protonated at physiological pH. While this increases

solubility, it may hinder passive diffusion unless an active transport mechanism is utilized or

the lipophilicity is tuned via N-substitution.

Lipinski & Veber Compliance[1]
MW < 500: Pass (127.19)[1]

LogP < 5: Pass (~0.2)

H-Bond Donors < 5: Pass (2)

H-Bond Acceptors < 10: Pass (2)[1]

Rotatable Bonds: 0 (High rigidity improves binding entropy).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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